molecular formula C16H17FN6O3S B6542383 1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-90-9

1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542383
CAS No.: 1021216-90-9
M. Wt: 392.4 g/mol
InChI Key: QMOZPBWJROHLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C16H17FN6O3S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.10668776 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on a review of diverse literature.

Chemical Structure and Properties

The compound's chemical formula is C14H15FN6O2SC_{14}H_{15}FN_{6}O_{2}S with a molecular weight of approximately 358.39 g/mol. It features a piperazine moiety linked to a sulfonyl group and a triazolo-pyridazine framework, which are critical for its biological activity. The structural diversity allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine ring : Utilizing appropriate reagents under controlled conditions to ensure high yield.
  • Introduction of the sulfonyl group : This step is crucial for enhancing the compound's solubility and biological activity.
  • Triazolo-pyridazine incorporation : Achieved through cyclization reactions that require careful monitoring of reaction parameters.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Potential

This compound has shown promise in several biological assays:

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant properties .
  • Antiproliferative Effects : In vitro tests have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar triazolo-pyridazine structures have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .

The exact mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Inhibition of Specific Enzymes : Similar compounds have been identified as inhibitors of phosphodiesterases (PDEs), which play a role in cellular signaling pathways related to inflammation and neurodegeneration .
  • Receptor Modulation : The interaction with serotonin receptors may lead to alterations in neurotransmitter levels, contributing to its antidepressant effects.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antidepressant Effects : A study evaluated the binding affinity of various derivatives at serotonin receptors, establishing a correlation between structure and activity. Compounds exhibiting higher affinity also showed enhanced antidepressant-like effects in animal models .
  • Anticancer Activity Assessment : Another research project assessed the antiproliferative activity against A549 lung cancer cells, revealing that certain derivatives induced apoptosis through mitochondrial pathways, evidenced by increased levels of cleaved caspase-3 .

Data Summary

Biological ActivityObservationsReferences
AntidepressantAffinity for 5-HT1A and 5-HT7 receptors
AntiproliferativeIC50 values in low micromolar range against cancer cell lines
Enzyme InhibitionPotential inhibition of PDEs
Apoptosis InductionIncreased cleaved caspase-3 levels in treated cells

Scientific Research Applications

The compound has been investigated for its biological activity, particularly its anticancer properties. The following table summarizes key findings related to its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)2.5Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)3.0Inhibition of cell proliferation
HeLa (Cervical Cancer)5.0Cell cycle arrest and apoptosis

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Lung Cancer Cells :
    • Researchers observed that treatment with the compound resulted in a significant reduction in A549 cell viability at concentrations as low as 2.5 µM. The study attributed this effect to the activation of apoptotic pathways.
  • Breast Cancer Research :
    • In MCF7 cells, the compound demonstrated an IC50 value of 3.0 µM, indicating potent inhibitory effects on cell proliferation. The study highlighted its potential as a lead compound for developing new breast cancer therapies.
  • Cervical Cancer Investigation :
    • A study focusing on HeLa cells revealed that the compound could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Properties

IUPAC Name

6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O3S/c1-26-13-3-2-12(17)10-14(13)27(24,25)22-8-6-21(7-9-22)16-5-4-15-19-18-11-23(15)20-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZPBWJROHLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.